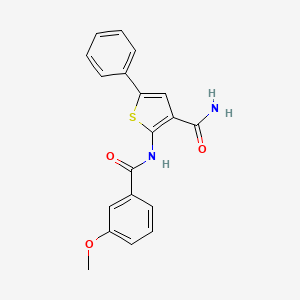
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as IR, 1H NMR, and 13C NMR . Unfortunately, the specific molecular structure analysis for “2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide” is not available in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. The specific physical and chemical properties of “this compound” are not available in the literature .科学的研究の応用
Corrosion Inhibition
One of the scientific research applications of compounds similar to 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide includes their use as corrosion inhibitors for carbon steel in hydrochloric acid medium. These methoxy-substituted phenylthienylbenzamidine derivatives demonstrate high inhibition efficiency, attributed to their adsorption on the carbon steel surface, following Langmuir adsorption isotherm. This process is spontaneous and enhances with the concentration of inhibitors, showing significant potential in protecting metals from corrosion (Fouda et al., 2020).
Enzyme Inhibition
Another area of application is in enzyme inhibition, where derivatives of benzamides, including those substituted at the 3-position with methoxy groups, have been identified as potent inhibitors of poly(ADP-ribose) synthetase. This nuclear enzyme plays a crucial role in DNA repair processes, and its inhibition is vital for the development of novel therapeutic agents. These benzamide derivatives are competitive inhibitors, showcasing their potential in medical research and pharmacology (Purnell & Whish, 1980).
Organic Synthesis and Chemical Modification
In organic chemistry, such compounds are valuable for C–H activation processes. For instance, the regioselective ortho-acetoxylation and ortho-methoxylation of N-(2-benzoylphenyl)benzamides via substrate-directed C–H activation have been achieved. This showcases the versatility of these compounds in synthetic organic chemistry, enabling the modification and functionalization of complex organic molecules for various applications (Reddy et al., 2011).
Anticancer Research
In the quest for new anticancer agents, certain phenylthiazole-4-carboxamide derivatives, related to this compound, have shown potential. These compounds exhibited cytotoxicity against various human cancer cell lines, including breast, colorectal, and colon cancer. The structural modification and substitution patterns, such as methoxy groups, play a critical role in their activity, highlighting the importance of these compounds in anticancer drug development (Aliabadi et al., 2010).
Antimicrobial Activities
New benzamide derivatives isolated from endophytic Streptomyces have shown antimicrobial activities. These compounds, including variations with methoxy substitutions, contribute to the development of new antimicrobial agents, essential for combating resistant microbial strains. Their structure-activity relationship provides insights into the design of novel antimicrobials (Yang et al., 2015).
作用機序
Target of Action
It’s worth noting that similar compounds, such as 3-methoxybenzamide, have been found to target poly [adp-ribose] polymerase 1 (parp1) in humans .
Mode of Action
For instance, 3-Methoxybenzamide might interact with PARP1, affecting its role in the BER pathway .
Biochemical Pathways
Based on the potential target of similar compounds, it could be inferred that it might affect the ber pathway . This pathway is crucial for repairing damaged DNA and maintaining genome stability.
Result of Action
If it acts similarly to 3-methoxybenzamide, it might affect the function of parp1, thereby influencing the ber pathway and potentially leading to changes in dna repair and chromatin architecture .
Safety and Hazards
特性
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXVHRJXJZNYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

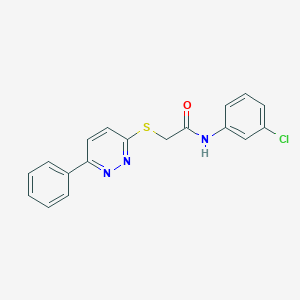
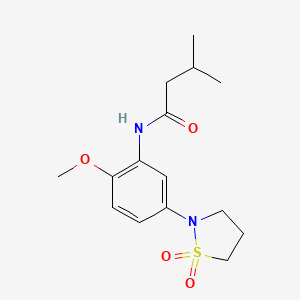
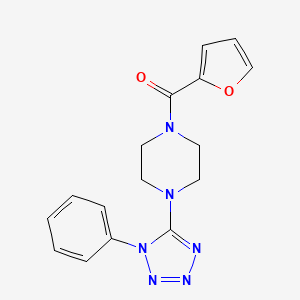
![N-(4-chloro-3-(trifluoromethyl)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2555751.png)
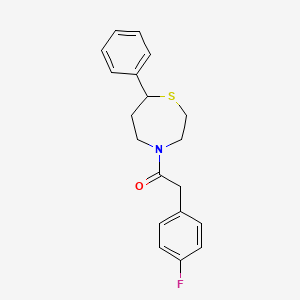
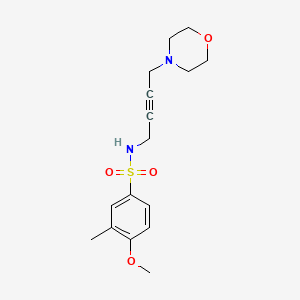
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
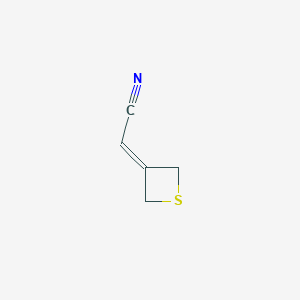

![(7R,8S)-6-Benzyl-7-methyl-6-azaspiro[3.5]nonan-8-amine;dihydrochloride](/img/structure/B2555764.png)
![1,8-Dioxaspiro[4.5]decan-4-amine](/img/structure/B2555766.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B2555768.png)